Methyl 3-bromo-2-oxobutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Methyl 3-bromo-2-oxobutanoate serves as a valuable building block in organic synthesis due to its reactive carbonyl group and the presence of a bromine atom. The bromine atom can be readily displaced through various nucleophilic substitution reactions, allowing the introduction of diverse functional groups. This versatility makes Methyl 3-bromo-2-oxobutanoate a versatile tool for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials [].

Specifically, Methyl 3-bromo-2-oxobutanoate has been utilized in the synthesis of:

- Heterocyclic compounds: These are organic molecules containing a ring structure with at least one atom other than carbon. Methyl 3-bromo-2-oxobutanoate can participate in ring-closing reactions to form various heterocycles, such as pyrazoles, oxazoles, and thiazoles [, ].

- α,β-unsaturated carbonyl compounds: These are essential building blocks in organic synthesis due to their ability to participate in various addition reactions. Methyl 3-bromo-2-oxobutanoate can be dehalogenated to yield the corresponding α,β-unsaturated ketone, which can then be used in subsequent reactions [].

Biological Studies:

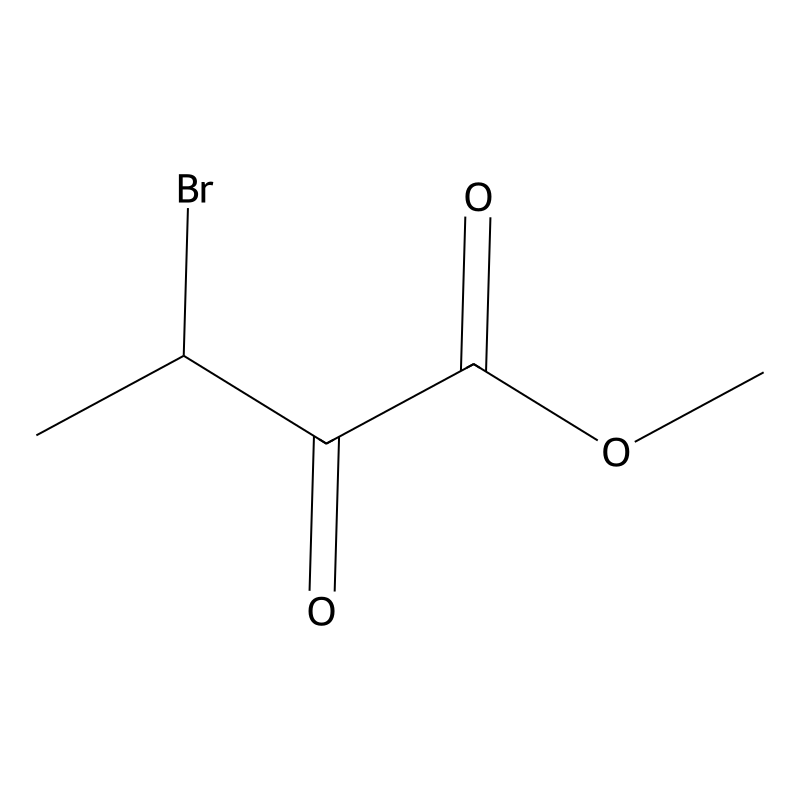

Methyl 3-bromo-2-oxobutanoate is an organic compound with the molecular formula CHBrO. It is also known as 3-bromo-2-oxobutanoic acid methyl ester. This compound features a bromo substituent at the third carbon of the butanoate chain and a keto group at the second carbon, making it a valuable intermediate in organic synthesis. Its structure can be represented as follows:

- Chemical Structure:

Methyl 3-bromo-2-oxobutanoate is notable for its reactivity due to the presence of both a bromine atom and a carbonyl group, which can participate in various

The primary mechanism of action of Methyl 3-bromo-2-oxobutanoate is its ability to mimic PEP and interact with enzymes that utilize PEP, particularly pyruvate kinase []. By studying how these enzymes interact with the analog, researchers can gain insights into the natural function of the enzyme and the cellular pathway it is involved in [].

For instance, studies have shown that Methyl 3-bromo-2-oxobutanoate can be used to investigate the regulatory mechanisms of pyruvate kinase, an enzyme crucial for energy metabolism [].

- Wearing gloves, eye protection, and protective clothing when handling the compound.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to laboratory regulations.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.

- Condensation Reactions: It can react with amines to form amides, or with alcohols to yield esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, forming simpler compounds.

- Reduction: The carbonyl group can be reduced to an alcohol, enhancing its utility in synthetic pathways.

These reactions make methyl 3-bromo-2-oxobutanoate a versatile building block in organic chemistry.

Methyl 3-bromo-2-oxobutanoate has been identified as a phosphoenolpyruvate analog and has been used in studies involving pyruvate kinase, an important enzyme in metabolic pathways. Its structural similarity to natural substrates allows it to act as an inhibitor or modulator in enzymatic reactions, providing insights into metabolic processes and potential therapeutic applications .

Several methods have been reported for synthesizing methyl 3-bromo-2-oxobutanoate:

- Bromination of 2-Oxobutanoic Acid Methyl Ester: This method involves treating 2-oxobutanoic acid methyl ester with bromine under acidic conditions.

- Alkylation Reactions: Using bromoacetyl derivatives in the presence of base can yield this compound through nucleophilic substitution.

- Michael Addition: The compound can also be synthesized via a Michael addition reaction involving suitable enolate precursors and bromo compounds .

These methods highlight the compound's accessibility for further research and application.

Methyl 3-bromo-2-oxobutanoate finds utility in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Biochemical Research: Used as a tool to study enzyme kinetics and metabolic pathways due to its role as a substrate analog.

- Material Science: Potential applications in developing new materials through polymerization reactions involving functionalized derivatives.

Research on methyl 3-bromo-2-oxobutanoate has focused on its interactions with enzymes like pyruvate kinase. Studies indicate that its structural features allow it to bind effectively to active sites, influencing enzyme activity and providing insights into metabolic regulation . Further investigations are necessary to explore its interactions with other biomolecules.

Methyl 3-bromo-2-oxobutanoate shares similarities with several related compounds, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-bromo-3-oxobutanoate | CHBrO | Different bromo position |

| Ethyl 3-bromo-2-oxobutanoate | CHBrO | Ethyl instead of methyl |

| Methyl 4-bromobutanoate | CHBrO | Bromo group at the fourth position |

Uniqueness

Methyl 3-bromo-2-oxobutanoate is unique due to its specific positioning of functional groups (bromine and carbonyl), which grants it distinct reactivity patterns compared to similar compounds. Its role as a phosphoenolpyruvate analog further distinguishes it in biochemical applications, allowing for targeted studies on metabolic enzymes.

Structural Significance: Brominated α-Keto Ester Design

Methyl 3-bromo-2-oxobutanoate features a four-carbon backbone with three critical functional groups:

- A methyl ester at C1 (COOCH₃)

- A keto group at C2 (C=O)

- A bromine atom at C3 (C–Br)

This configuration creates a stereocenter at C3, with the bromine atom inducing significant electronic effects. The electron-withdrawing nature of bromine enhances the electrophilicity of the adjacent keto group, facilitating nucleophilic attacks at the α-position (source 11, 16). The compound’s molecular geometry also promotes enol tautomerization, a key feature in its reactivity (source 16).

Table 1: Key Physical Properties of Methyl 3-Bromo-2-Oxobutanoate

| Property | Value | Source Citation |

|---|---|---|

| Molecular formula | C₅H₇BrO₃ | |

| Molecular weight | 195.01 g/mol | |

| Density | 1.557 ± 0.06 g/cm³ | |

| Predicted boiling point | 193.1 ± 23.0 °C | |

| Storage conditions | Inert atmosphere, < -20°C |

Research Motivation: Synthetic and Biochemical Relevance

The compound’s dual functionality—a reactive α-bromo group and a keto moiety—has driven its adoption in diverse applications:

- Organic Synthesis: It serves as a precursor for cross-coupling reactions, cyclopropanations (source 7), and heterocycle formations (source 12). For example, its use in photoredox-catalyzed intramolecular cyclopropanation enables the construction of bicyclic structures under aqueous conditions (source 7).

- Biochemical Studies: As a phosphoenolpyruvate (PEP) analog, it interacts with pyruvate kinase, providing insights into metabolic regulation (source 11). This has implications for studying diseases linked to energy metabolism, such as cancer and diabetes.

- Pharmaceutical Intermediates: It is employed in synthesizing antibiotic fragments (source 5) and bioactive heterocycles (source 12), underscoring its role in drug discovery.

Bromination Strategies

Direct Bromination of Methyl Acetoacetate

The most prevalent route to methyl 3-bromo-2-oxobutanoate involves the α-bromination of methyl acetoacetate. This reaction leverages the Hell–Volhard–Zelinskii (HVZ) mechanism, where bromine (Br₂) and phosphorus tribromide (PBr₃) act in concert to introduce a bromine atom at the α-position of the carbonyl group [2]. The process initiates with the formation of an acid bromide intermediate via reaction of methyl acetoacetate with PBr₃. Subsequent enolization, catalyzed by hydrogen bromide (HBr), facilitates electrophilic bromination at the α-carbon. Finally, quenching the reaction with methanol yields the ester product [2].

Key parameters include stoichiometric control of Br₂ to avoid over-bromination and the use of acetic acid as a solvent to stabilize reactive intermediates. Typical yields range from 65% to 80%, contingent on reaction purity and side-product management [2].

Solvent and Temperature Optimization

Solvent selection profoundly influences reaction efficiency. Polar aprotic solvents like acetic acid enhance enolization rates, while ethanol offers a balance between solubility and ease of product isolation [4]. For instance, reactions conducted in ethanol at 40–50°C achieve optimal bromine activation without inducing ester hydrolysis [3]. Lower temperatures (0–10°C) minimize side reactions such as dibromination but extend reaction times to 8–12 hours [4].

A comparative study of solvents revealed the following trends:

| Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Acetic Acid | 25 | 75 | 6 |

| Ethanol | 40 | 82 | 4 |

| Tetrahydrofuran | 30 | 68 | 7 |

Ethanol emerges as the preferred solvent due to its compatibility with bromine and facile removal via distillation [4].

Competing Side Reactions and Mitigation

The primary side reaction involves dibromination at the γ-position, occurring when excess Br₂ is present. This is mitigated by incremental addition of bromine and real-time monitoring via thin-layer chromatography (TLC). Additionally, ester hydrolysis under alkaline conditions can degrade the product, necessitating pH control during workup [3]. Introducing scavengers like sodium thiosulfate post-reaction quenches residual bromine, reducing halogenated byproducts [2].

Alternative Synthetic Routes

Nucleophilic Substitution Approaches

Nucleophilic displacement of leaving groups offers an alternative pathway. For example, methyl 3-hydroxy-2-oxobutanoate can undergo bromination using phosphorus oxybromide (POBr₃) in dichloromethane. This method avoids Br₂ handling but requires anhydrous conditions and yields approximately 70% [5]. Another approach employs N-bromosuccinimide (NBS) in carbon tetrachloride, though scalability is limited by NBS’s cost [5].

Condensation Reactions with Acylating Agents

Condensation of bromoacetyl bromide with methyl acetoacetate enolate provides a route to the target compound. This method, conducted at −78°C in tetrahydrofuran (THF), affords high regioselectivity but demands rigorous temperature control. Yields up to 85% are achievable, though the necessity for cryogenic conditions hinders industrial adoption [4].

Scalability and Industrial Production

Continuous Flow Synthesis

Transitioning from batch to continuous flow systems enhances scalability. Microreactors enable precise control over bromine addition and heat dissipation, reducing reaction times to 1–2 hours. A pilot-scale study demonstrated a 20% increase in yield (88%) compared to batch processes, attributed to minimized side reactions [4].

Green Chemistry Adaptations

Industrial production increasingly adopts solvent recycling and catalytic bromine recovery. For instance, bromine-laden waste streams are treated with ion-exchange resins to reclaim Br⁻ for reuse [3]. Additionally, substituting acetic acid with biodegradable solvents like cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield [4].

The α-carbon in methyl 3-bromo-2-oxobutanoate represents a highly electrophilic center due to the combined electron-withdrawing effects of both the bromine atom and the adjacent carbonyl group. This dual activation makes the compound particularly susceptible to nucleophilic attack, with the bromine serving as an excellent leaving group in substitution reactions.

Thiol and Amine Displacement Reactions

Thiol nucleophiles demonstrate exceptional reactivity toward methyl 3-bromo-2-oxobutanoate under mild conditions. Research has shown that sodium p-tolylthiolate readily displaces the bromine atom in ethanol at 25°C, proceeding through a classical SN2-type mechanism. The reaction exhibits high stereoselectivity, with the nucleophile attacking from the backside of the carbon-bromine bond, resulting in inversion of configuration at the α-carbon.

Amine displacement reactions have been extensively studied, particularly in the context of direct amination protocols. Primary and secondary amines react efficiently with methyl 3-bromo-2-oxobutanoate in the presence of sodium hydrogen carbonate as a base. The reaction typically requires acetonitrile as solvent and elevated temperatures (80°C) to achieve optimal conversion rates. Yields range from moderate to excellent (60 to >99%), depending on the nucleophilicity of the amine and steric factors around the reaction center.

The mechanism proceeds through direct nucleophilic attack at the α-carbon, with simultaneous departure of the bromide ion. The reaction follows second-order kinetics, being first-order in both the α-bromo ketone and the amine nucleophile. Electronic effects play a crucial role, with electron-rich amines showing enhanced reactivity compared to electron-deficient counterparts.

Stereoselective Substitution Pathways

The development of stereoselective substitution pathways represents a significant advancement in the synthetic utility of methyl 3-bromo-2-oxobutanoate. Asymmetric nucleophilic substitution can be achieved through several strategies, including the use of chiral nucleophiles, chiral catalysts, or chiral auxiliaries.

Enantioselective substitution has been demonstrated using phase-transfer catalysis with chiral quaternary ammonium salts. These catalysts facilitate the formation of chiral α-substituted ketones with enantiomeric excesses ranging from 85% to >99%. The stereochemical outcome is governed by the preferential formation of one diastereomeric transition state over another, influenced by the chiral environment provided by the catalyst.

Nickel-catalyzed enantioconvergent cross-coupling reactions have shown particular promise for generating enantioenriched α-aryl ketones from racemic α-bromo ketones. These reactions proceed through radical intermediates, with the stereochemistry determined during the carbon-carbon bond-forming step. The use of chiral bis(oxazoline) ligands enables excellent stereocontrol, with enantiomeric ratios frequently exceeding 95:5.

Carbonyl Group Reactivity

The carbonyl group in methyl 3-bromo-2-oxobutanoate exhibits typical ketone reactivity while being influenced by the α-bromine substituent. The electron-withdrawing nature of bromine increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Reduction to Alcohol Derivatives

Carbonyl reduction represents one of the most fundamental transformations available for methyl 3-bromo-2-oxobutanoate. Sodium borohydride (NaBH₄) serves as the most commonly employed reducing agent, converting the ketone to the corresponding secondary alcohol while leaving the α-bromine atom intact.

The reduction proceeds through a hydride addition mechanism, where the hydride ion attacks the electrophilic carbonyl carbon from the less hindered face. The reaction is typically carried out in protic solvents such as methanol or ethanol at room temperature, providing excellent yields of the desired alcohol product.

Lithium aluminum hydride (LiAlH₄) offers an alternative, more powerful reducing agent for cases requiring enhanced reactivity. While LiAlH₄ demonstrates greater reducing power than NaBH₄, it requires anhydrous conditions and careful handling due to its reactivity with protic solvents. The choice between these reducing agents depends on the specific substrate requirements and reaction conditions.

The stereochemical outcome of carbonyl reduction can be influenced by the presence of the α-bromine substituent. Steric and electronic effects of the bromine atom may direct the approach of the hydride nucleophile, potentially leading to preferential formation of one diastereomer over another when additional stereocenters are present in the molecule.

Condensation for Heterocycle Formation

Methyl 3-bromo-2-oxobutanoate serves as a versatile building block for heterocycle synthesis through condensation reactions that utilize both the carbonyl group and the α-bromine atom. These reactions typically involve nucleophilic displacement of bromine followed by intramolecular cyclization to form the heterocyclic ring system.

Thiazole formation represents a particularly well-studied application, where reaction with thiourea under reflux conditions in ethanol generates 2-amino-4-methylthiazole-5-carboxylic acid derivatives. The mechanism involves initial nucleophilic attack by the sulfur atom of thiourea at the α-carbon, displacing bromine and forming a thioether intermediate. Subsequent intramolecular cyclization between the amino group and the carbonyl carbon completes the thiazole ring formation.

More complex heterocyclic systems can be accessed through reaction with 2-aminothiazole derivatives. Treatment of methyl 3-bromo-2-oxobutanoate with 2-aminothiazole in ethanol under heating conditions yields imidazo[2,1-b]thiazole derivatives. This transformation demonstrates the compound's utility as an electrophilic building block in multi-step heterocycle synthesis.

The efficiency of these condensation reactions depends critically on reaction conditions, including temperature, solvent choice, and the presence of appropriate bases. Potassium carbonate is frequently employed as a mild base to facilitate the cyclization process by neutralizing hydrogen bromide generated during the reaction.

Halogen Participation in Cross-Coupling Reactions

The bromine atom in methyl 3-bromo-2-oxobutanoate enables participation in various palladium and nickel-catalyzed cross-coupling reactions, providing access to carbon-carbon bond formation at the α-position.

Suzuki-Miyaura and Heck Reactions

Suzuki-Miyaura cross-coupling reactions offer a powerful method for introducing aryl groups at the α-position of methyl 3-bromo-2-oxobutanoate. The reaction employs arylboronic acids or their derivatives as coupling partners in the presence of palladium catalysts and appropriate bases. Typical reaction conditions involve heating to 60-80°C in polar solvents with inorganic bases such as potassium carbonate or cesium carbonate.

The mechanism follows the classical Suzuki-Miyaura pathway, beginning with oxidative addition of the palladium catalyst to the carbon-bromine bond. Transmetalation with the organoboron reagent transfers the aryl group to palladium, followed by reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Functional group tolerance in these reactions is generally excellent, with various electronic and steric modifications on the aryl coupling partner being well accommodated. However, the presence of the electron-withdrawing carbonyl group may require optimization of reaction conditions to achieve optimal yields.

Heck reactions provide an alternative approach for carbon-carbon bond formation, utilizing alkenes as coupling partners. These reactions typically require higher temperatures (80-120°C) and the presence of appropriate bases to facilitate the catalytic cycle. The reaction proceeds through alkene insertion into the palladium-carbon bond, followed by β-hydride elimination to yield α,β-unsaturated ketone products.

Electrophilic Aromatic Substitution

While methyl 3-bromo-2-oxobutanoate can potentially participate in electrophilic aromatic substitution reactions, its utility in this context is limited due to the electron-withdrawing nature of the carbonyl group. The α-bromo ketone functionality is more likely to act as an electrophile rather than participate directly in aromatic substitution.

When aromatic substitution does occur, it typically requires strongly activated aromatic systems and the presence of Lewis acid catalysts to overcome the reduced electrophilicity of the α-bromo ketone. The carbonyl group's electron-withdrawing effect deactivates the aromatic ring toward electrophilic attack, necessitating harsh reaction conditions that may lead to competing side reactions.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant